molecular formula C7H4F4INO2 B11790050 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol

Cat. No.: B11790050
M. Wt: 337.01 g/mol
InChI Key: SHKJSGHKYYZZJG-UHFFFAOYSA-N
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Description

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a pyridine ring, along with a methanol group. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms to the pyridine ring through halogenation reactions.

    Trifluoromethoxylation: Incorporation of the trifluoromethoxy group using reagents such as trifluoromethyl ethers.

    Methanol Addition: Introduction of the methanol group through nucleophilic substitution or addition reactions.

The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the pyridine ring .

Scientific Research Applications

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The iodine atom may facilitate binding to specific protein targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorine, iodine, and trifluoromethoxy groups in 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C7H4F4INO2

Molecular Weight

337.01 g/mol

IUPAC Name

[4-fluoro-6-iodo-2-(trifluoromethoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C7H4F4INO2/c8-4-1-5(12)13-6(3(4)2-14)15-7(9,10)11/h1,14H,2H2

InChI Key

SHKJSGHKYYZZJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1I)OC(F)(F)F)CO)F

Origin of Product

United States

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